molecular formula C24H29N5O6S B2756563 diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 1019105-95-3

diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2756563
CAS RN: 1019105-95-3
M. Wt: 515.59
InChI Key: USIBIJGUNNRSGE-UHFFFAOYSA-N
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Description

Diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H29N5O6S and its molecular weight is 515.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Research into pyrazole and pyrimidine derivatives has demonstrated significant potential in the creation of new antimicrobial and anticancer molecules. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds closely related to the chemical structure of interest, showing promising anticancer activity alongside antimicrobial benefits (Hafez, El-Gazzar, & Al-Hussain, 2016). These compounds exhibited higher anticancer activity than the reference drug doxorubicin, underlining the therapeutic potential of such chemical structures in cancer treatment.

Insecticidal and Antibacterial Potential

Further extending the utility of pyrimidine-linked pyrazole derivatives, Deohate and Palaspagar (2020) reported on the synthesis of these compounds through microwave irradiative cyclocondensation. Their study highlighted the insecticidal and antibacterial potential of these compounds, suggesting a broad spectrum of applications ranging from agriculture to antibacterial therapies (Deohate & Palaspagar, 2020).

Chemical Transformations and Biological Evaluation

Zupančič, Svete, and Stanovnik (2008) explored transformations of dialkyl acetone-1,3-dicarboxylates into derivatives, including pyrazolo[4,3-d]-pyrimidine and pyridone compounds, revealing the synthetic versatility of structures related to the query compound. Their work contributes to the understanding of chemical transformations that yield biologically active molecules with potential applications in drug development (Zupančič, Svete, & Stanovnik, 2008).

Synthesis and Evaluation as Anti-Inflammatory Agents

Another facet of research on similar compounds includes the design and synthesis of 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines. Hafez and El-Gazzar (2008) synthesized derivatives evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the therapeutic potential of these compounds in managing inflammation and pain without significant side effects (Hafez & El-Gazzar, 2008).

properties

IUPAC Name

diethyl 5-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6S/c1-7-16-11-18(31)28(24(25-16)29-14(5)10-13(4)27-29)12-17(30)26-21-19(22(32)34-8-2)15(6)20(36-21)23(33)35-9-3/h10-11H,7-9,12H2,1-6H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIBIJGUNNRSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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